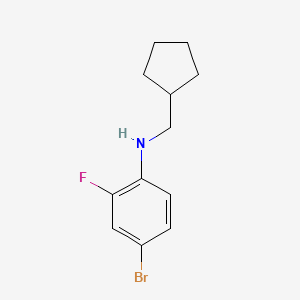![molecular formula C9H19NO B8706408 [4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)
[4-(methoxymethyl)cyclohexyl]methanamine
Overview
Description
[4-(methoxymethyl)cyclohexyl]methanamine is an organic compound characterized by a cyclohexane ring substituted with a methoxymethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(methoxymethyl)cyclohexyl]methanamine typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxymethyl group: This step often involves the use of methanol and formaldehyde under acidic or basic conditions to form the methoxymethyl group.
Attachment of the methanamine group: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(methoxymethyl)cyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyclohexane ring can be reduced to form different hydrogenated derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrogenated cyclohexane derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
[4-(methoxymethyl)cyclohexyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(methoxymethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclohexane ring provides structural stability, while the methoxymethyl group can modulate the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
(4-(Methoxymethyl)cyclohexyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(4-(Methoxymethyl)cyclohexyl)amine: Lacks the methylene bridge present in [4-(methoxymethyl)cyclohexyl]methanamine.
(4-(Methoxymethyl)cyclohexyl)methanoic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness
This compound is unique due to the presence of both a methoxymethyl group and a methanamine group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[4-(methoxymethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C9H19NO/c1-11-7-9-4-2-8(6-10)3-5-9/h8-9H,2-7,10H2,1H3 |
InChI Key |
NRENAJZOQRQFBR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCC(CC1)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B8706328.png)
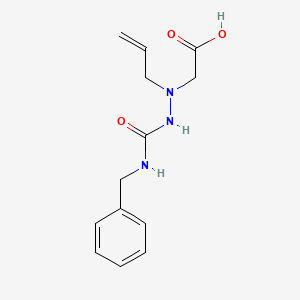
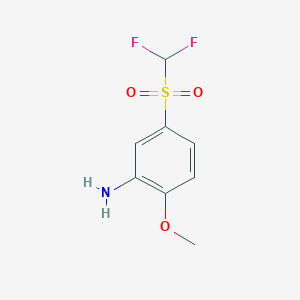

![N-Cyclopropyl-4-fluoro-2-[(2S)-2-oxiranylmethoxy]benzamide](/img/structure/B8706375.png)
![Indeno[2,1-b]indole](/img/structure/B8706381.png)
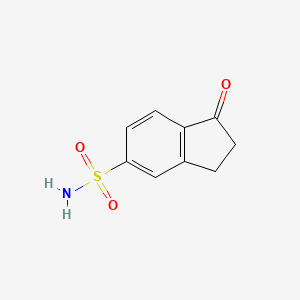
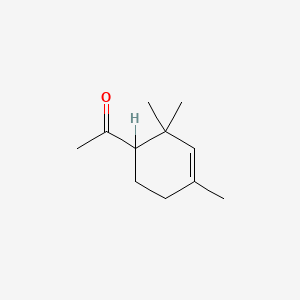

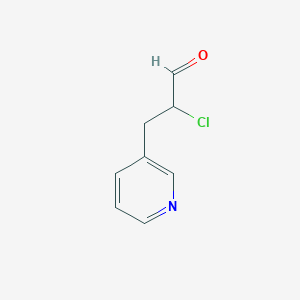
![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B8706404.png)


